molecular formula C13H16N4O4 B331889 N,N-diethyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N,N-diethyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B331889
M. Wt: 292.29 g/mol
InChI Key: GPUMPRZGXUEJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the nitration of pyrazole to form 4-nitropyrazole. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-(4-Amino-pyrazol-1-ylmethyl)-furan-2-carboxylic acid diethylamide.

    Reduction: Formation of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

N,N-diethyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan and pyrazole rings may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitropyrazole: A simpler compound with a similar nitro-pyrazole structure.

    2-(1H-Pyrazol-1-yl)acetic acid: Contains a pyrazole ring but lacks the furan and diethylamide groups.

    3,5-Dimethyl-4-nitro-pyrazol-1-yl)-acetic acid: Another nitro-pyrazole derivative with different substituents.

Uniqueness

N,N-diethyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is unique due to its combination of a furan ring, a nitro-pyrazole moiety, and a diethylamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C13H16N4O4

Molecular Weight

292.29 g/mol

IUPAC Name

N,N-diethyl-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C13H16N4O4/c1-3-15(4-2)13(18)12-6-5-11(21-12)9-16-8-10(7-14-16)17(19)20/h5-8H,3-4,9H2,1-2H3

InChI Key

GPUMPRZGXUEJFB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(O1)CN2C=C(C=N2)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(O1)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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